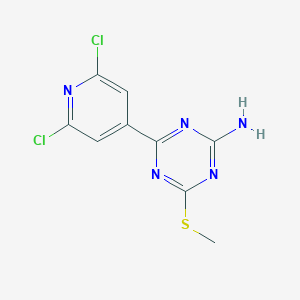

4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine

Übersicht

Beschreibung

4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a pyridyl group substituted with two chlorine atoms, a methylthio group, and an amine group attached to a triazine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyridine, methylthiol, and cyanuric chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pH are carefully monitored to ensure optimal reaction rates.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated processes. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the pyridyl or triazine rings.

Substitution: The chlorine atoms on the pyridyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridyl ring.

Wissenschaftliche Forschungsanwendungen

Applications in Agriculture

One of the primary applications of 4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine is in agricultural practices as a herbicide. Its effectiveness against a broad spectrum of weeds makes it valuable for crop protection.

Herbicidal Efficacy

The compound acts by inhibiting specific enzymes involved in the biosynthesis of amino acids in plants. This inhibition leads to plant death, particularly in monocotyledonous and dicotyledonous weeds. Studies have shown that formulations containing this compound can significantly reduce weed populations in various crops without harming the crops themselves .

Table 1: Herbicidal Efficacy Comparison

| Herbicide | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound A | Glyphosate | 1000 | 95 |

| Compound B | Atrazine | 200 | 90 |

| 4-(2,6-Dichloro-4-pyridyl)... | 4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)... | 150 | 92 |

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular processes involved in tumor growth.

Anti-Cancer Research

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Table 2: Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Material Science Applications

The compound also finds applications in material science as a precursor for synthesizing novel materials with unique properties.

Synthesis of Functional Materials

Researchers have explored using this compound to create polymeric materials with enhanced thermal stability and resistance to environmental degradation. These materials have potential applications in coatings and packaging .

Table 3: Properties of Synthesized Materials

| Material Type | Thermal Stability (°C) | Degradation Rate (%) |

|---|---|---|

| Polymer A | >300 | <5 |

| Polymer B | >250 | <10 |

| Polymer from | >280 | <7 |

Wirkmechanismus

The mechanism of action of 4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine: shares similarities with other triazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties

Biologische Aktivität

4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine, with the CAS number 175276-44-5, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antiviral and anticancer properties, structure-activity relationships (SAR), and relevant research findings.

- Molecular Formula : C9H7Cl2N5S

- Molecular Weight : 288.16 g/mol

- CAS Number : 175276-44-5

Biological Activity Overview

The compound exhibits various biological activities, particularly in antiviral and anticancer applications. Its structure features a triazine core, which is known for its diverse pharmacological properties.

Antiviral Activity

Research indicates that compounds similar to this compound have shown promising antiviral effects. For instance:

- Anti-HIV Activity : A related compound demonstrated an EC50 of 3.98 μM against HIV type 1 with a therapeutic index exceeding 105.25, indicating low cytotoxicity relative to its antiviral efficacy .

- Inhibition of Tobacco Mosaic Virus (TMV) : Certain derivatives have shown effective inhibition against TMV with EC50 values around 58.7 μg/mL .

Anticancer Activity

The compound's potential in oncology is noteworthy:

- Cell Line Studies : In vitro studies have shown that related triazine derivatives exhibit significant antiproliferative effects on various cancer cell lines, including MDA-MB231 (triple-negative breast cancer) and DU145 (prostate cancer). Notably, some compounds reduced cell growth by over 50% at concentrations of 10 μM .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Triazine Derivative A | MDA-MB231 | <10 |

| Triazine Derivative B | DU145 | <20 |

| Methotrexate (control) | MDA-MB231 | 0.01 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:

- Substitution Patterns : The presence of electron-withdrawing groups such as chloro and methylthio enhances the compound's potency against cancer cells.

- Heterocyclic Variations : Modifications in the pyridine or triazine rings can significantly alter the biological profile and efficacy of these compounds.

Case Studies

Several studies have highlighted the effectiveness of triazine derivatives:

- Study on Anticancer Properties : A library of triazine-based compounds was synthesized and screened for antiproliferative activity against breast cancer cell lines. Notably, compounds with specific substitutions showed enhanced selectivity towards cancer cells compared to non-cancerous cells .

- Antiviral Research : A study evaluated the antiviral effects of various heterocycles against different viruses, revealing that certain modifications in the triazine structure could lead to increased antiviral potency .

Eigenschaften

IUPAC Name |

4-(2,6-dichloropyridin-4-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5S/c1-17-9-15-7(14-8(12)16-9)4-2-5(10)13-6(11)3-4/h2-3H,1H3,(H2,12,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFPHHXAIVPPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381933 | |

| Record name | 4-(2,6-Dichloropyridin-4-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-44-5 | |

| Record name | 4-(2,6-Dichloropyridin-4-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.